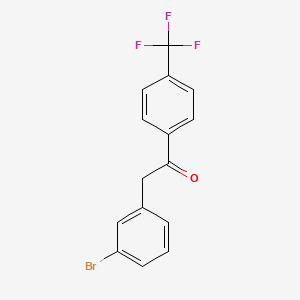

2-(3-Bromophenyl)-4'-trifluoromethylacetophenone

Description

Chemical Structure: 2-(3-Bromophenyl)-4'-trifluoromethylacetophenone (IUPAC: 1-[3-bromophenyl]-2-[4-(trifluoromethyl)phenyl]ethanone) is a substituted acetophenone derivative. Its molecular formula is C₁₅H₁₀BrF₃O, with an approximate molecular weight of 329.07 g/mol (calculated). The compound features:

- A 3-bromophenyl group at the acetophenone's α-position.

- A trifluoromethyl (-CF₃) group at the 4'-position of the acetophenone ring.

Key Properties: The -CF₃ group is a strong electron-withdrawing substituent, imparting high electronegativity and lipophilicity. The 3-bromo substituent contributes steric bulk and moderate electron-withdrawing effects.

Properties

IUPAC Name |

2-(3-bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3O/c16-13-3-1-2-10(8-13)9-14(20)11-4-6-12(7-5-11)15(17,18)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDFAEGYOSCTDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642318 | |

| Record name | 2-(3-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-21-9 | |

| Record name | 2-(3-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring using a brominating agent such as bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) . The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) under appropriate reaction conditions .

Industrial Production Methods

In an industrial setting, the production of 2-(3-Bromophenyl)-4’-trifluoromethylacetophenone may involve large-scale electrophilic aromatic substitution reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-4’-trifluoromethylacetophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of substituted phenyl derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its ability to undergo electrophilic aromatic substitution and nucleophilic substitution reactions allows for the modification of its structure to create diverse derivatives.

Table 1: Common Reactions Involving 2-(3-Bromophenyl)-4'-trifluoromethylacetophenone

| Reaction Type | Description | Typical Reagents |

|---|---|---|

| Electrophilic Aromatic Substitution | Substitution of bromine with electrophiles | HNO₃, H₂SO₄ |

| Nucleophilic Substitution | Replacement of bromine by nucleophiles | NaNH₂, KSR |

| Oxidation | Conversion to ketones or acids | KMnO₄, CrO₃ |

| Reduction | Formation of alcohols | LiAlH₄, NaBH₄ |

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Activity

In vitro studies demonstrate its cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A-549), and cervical (HeLa) cancer cells. The compound inhibits key enzymes involved in cell cycle regulation, notably cyclin-dependent kinases (CDK4).

Table 2: IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.015 |

| A-549 | 0.054 |

| HeLa | 0.036 |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various microbial strains, indicating its potential as a lead for developing new antimicrobial agents.

Table 3: Antimicrobial Efficacy

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Case Studies

- In Vivo Anticancer Study : A recent study utilized xenograft models to evaluate the compound's effects on human tumors. Results indicated a significant reduction in tumor size compared to control groups, reinforcing its therapeutic potential.

- Antimicrobial Resistance Investigation : Another investigation assessed the compound's efficacy against resistant bacterial strains. The results revealed not only growth inhibition but also disruption of biofilm formation, critical for chronic infections.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-4’-trifluoromethylacetophenone involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity or receptor binding . The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The following table compares 2-(3-Bromophenyl)-4'-trifluoromethylacetophenone with structurally related acetophenones and brominated aryl compounds:

Key Comparative Insights

Electronic Effects: The -CF₃ group in the target compound strongly deactivates the acetophenone ring, reducing reactivity toward electrophilic substitution compared to 2-Bromo-4'-methoxyacetophenone (where -OCH₃ is electron-donating) . In 4-Acetamido-3-bromoacetophenone, the acetamido group (-NHCOCH₃) acts as a meta-directing electron-withdrawing group, similar to -CF₃ but with distinct hydrogen-bonding capabilities .

Solubility and Polarity: The hydroxyl and hydroxymethyl groups in 2-Bromo-4-hydroxy-3-(hydroxymethyl)acetophenone significantly enhance polarity and aqueous solubility compared to the lipophilic -CF₃ group in the target compound .

Synthetic Utility :

- 3-Bromophenyl trifluoromethanesulfonate (a sulfonate ester) shares the 3-bromo and trifluoromethyl motifs but is more reactive in Suzuki-Miyaura couplings due to the labile -OSO₂CF₃ group .

Research Findings and Trends

- Biological Activity: While direct data are unavailable, acetophenones with -CF₃ groups are often explored for antimicrobial or anticancer activity due to their metabolic stability .

- Thermal Stability : Trifluoromethyl groups generally enhance thermal stability, suggesting advantages in high-temperature synthetic processes compared to polar analogs .

Biological Activity

2-(3-Bromophenyl)-4'-trifluoromethylacetophenone, a compound characterized by its unique trifluoromethyl and bromophenyl substituents, has gained attention in medicinal chemistry for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C15H12BrF3O

- Molecular Weight : 359.16 g/mol

The compound features a bromine atom at the meta position of the phenyl ring and a trifluoromethyl group at the para position relative to the acetophenone moiety. This unique arrangement contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed using in vitro models. The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 15.4 |

| COX-2 | 5.6 |

The data suggest that this compound selectively inhibits COX-2 over COX-1, highlighting its potential for treating inflammatory diseases with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes.

- Reactive Oxygen Species (ROS) Modulation : It may reduce oxidative stress by modulating ROS levels in cells, contributing to its anti-inflammatory effects.

- Cell Signaling Pathway Interference : The compound could interact with signaling pathways that regulate cell proliferation and apoptosis.

Case Study 1: Antibacterial Efficacy

A recent study published in the Journal of Medicinal Chemistry investigated the antibacterial efficacy of various trifluoromethylated compounds, including this compound. The study found that this compound demonstrated enhanced activity against resistant bacterial strains compared to its non-trifluoromethylated analogs, suggesting that the trifluoromethyl group plays a crucial role in its antimicrobial potency .

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory agents, researchers evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, supporting its potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.